Furoxanyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

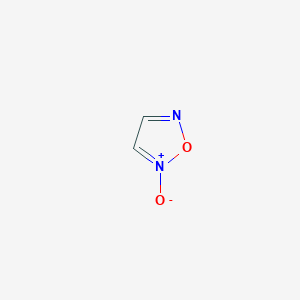

Furoxanyl is a useful research compound. Its molecular formula is C2H2N2O2 and its molecular weight is 86.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nitric Oxide Donors

Furoxan derivatives are recognized for their ability to release nitric oxide, a critical signaling molecule involved in numerous physiological processes. The ability to generate NO makes these compounds valuable in treating vascular diseases and other conditions associated with NO deficiency. Recent studies have highlighted their potential in developing new NO-donors with improved pharmacokinetic profiles and lower toxicity compared to traditional NO donors .

Antitumor Activity

Furoxanyl compounds have been investigated for their antitumor properties. A study focused on novel furoxan NO-donor pemetrexed derivatives demonstrated enhanced antitumor activity through both antifolate and NO-mediated mechanisms. The research involved synthesizing hybrid compounds that combine furoxan moieties with pemetrexed, showing promising results against various cancer cell lines .

| Compound Type | Activity | Mechanism |

|---|---|---|

| Pemetrexed derivatives | Antitumor | NO-mediated cellular mechanisms |

| Furoxan hybrids | Anticancer | Dual action (antifolate + NO release) |

Antitubercular Properties

Furoxan derivatives have shown significant antitubercular activity against Mycobacterium tuberculosis (MTB). In vitro studies indicated that certain furoxan hybrids exhibited minimum inhibitory concentration (MIC) values comparable or superior to established antitubercular drugs. The mechanism is largely attributed to the generation of NO, which disrupts bacterial DNA and enhances macrophage activity against MTB .

| Compound | MIC90 (H37Rv) | Selectivity Index |

|---|---|---|

| 8c | 11.82 mM | 3.78 |

| 14a | <8.6 mM | 34.78 |

Leishmanicidal Activity

Furoxan and benzofuroxan derivatives have demonstrated remarkable leishmanicidal activity against Leishmania amazonensis. These compounds induce nitrite production in infected macrophages, enhancing their efficacy against both promastigote and intracellular amastigote forms of the parasite. Some derivatives showed superior activity compared to standard treatments like amphotericin B .

| Compound | Activity Type | Stability (pH) |

|---|---|---|

| 8a | Leishmanicidal | Stable at pH 5.4 |

| 14a | Prodrug (active release) | Stable up to 8h |

Anti-inflammatory Properties

Recent research has also highlighted the anti-inflammatory potential of this compound compounds. Benzofuroxan derivatives have been noted for their inhibitory effects on cyclooxygenase enzymes (COX-1), suggesting a role in pain relief and inflammation management . These compounds can potentially serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Hybrid Furoxan Derivatives

A study synthesized a series of hybrid furoxan derivatives that exhibited significant antitumor activity through dual mechanisms involving NO release and direct cytotoxic effects on cancer cells. The modifications made to the furoxan structure enhanced solubility and bioavailability, paving the way for further development in cancer therapy .

Case Study 2: Antitubercular Efficacy

Another investigation focused on the synthesis of furoxan derivatives targeting multidrug-resistant strains of MTB. The study demonstrated that specific substitutions on the furoxan ring significantly influenced the compounds' efficacy and selectivity, highlighting the importance of chemical structure in drug design .

Propiedades

Número CAS |

497-27-8 |

|---|---|

Fórmula molecular |

C2H2N2O2 |

Peso molecular |

86.05 g/mol |

Nombre IUPAC |

2-oxido-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C2H2N2O2/c5-4-2-1-3-6-4/h1-2H |

Clave InChI |

KCMCIQNPQUSQKQ-UHFFFAOYSA-N |

SMILES |

C1=NO[N+](=C1)[O-] |

SMILES canónico |

C1=NO[N+](=C1)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.